molecular formula C14H20O B14554698 Benzene, [1-(cyclohexyloxy)ethyl]- CAS No. 61812-55-3

Benzene, [1-(cyclohexyloxy)ethyl]-

Cat. No.: B14554698
CAS No.: 61812-55-3
M. Wt: 204.31 g/mol
InChI Key: BLBRFFGNEDJWMZ-UHFFFAOYSA-N
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Description

Benzene, [1-(cyclohexyloxy)ethyl]- is an organic compound with the molecular formula C14H20O. It is characterized by a benzene ring substituted with a 1-(cyclohexyloxy)ethyl group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1-(cyclohexyloxy)ethyl]- typically involves the reaction of benzene with 1-(cyclohexyloxy)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the 1-(cyclohexyloxy)ethyl chloride as the electrophile.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process but optimized for higher yields and purity. This involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

    Oxidation: Benzene, [1-(cyclohexyloxy)ethyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding cyclohexyl derivative.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Cl2, HNO3, H2SO4, often in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

Benzene, [1-(cyclohexyloxy)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [1-(cyclohexyloxy)ethyl]- involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, where the electron-rich aromatic ring interacts with electrophiles.

    Nucleophilic Addition: The compound can also participate in nucleophilic addition reactions, particularly at the cyclohexyloxy group, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

    Benzene, (1-cyclohexylethyl)-: Similar in structure but with a cyclohexyl group directly attached to the benzene ring.

    Benzene, (cyclohexyloxy)-: Contains a cyclohexyloxy group attached to the benzene ring without the ethyl linkage.

Uniqueness: Benzene, [1-(cyclohexyloxy)ethyl]- is unique due to the presence of both the cyclohexyloxy and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This structural uniqueness allows for specific interactions and applications in various fields of research and industry.

Properties

CAS No.

61812-55-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-cyclohexyloxyethylbenzene

InChI

InChI=1S/C14H20O/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3

InChI Key

BLBRFFGNEDJWMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2CCCCC2

Origin of Product

United States

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